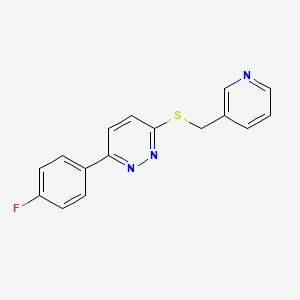

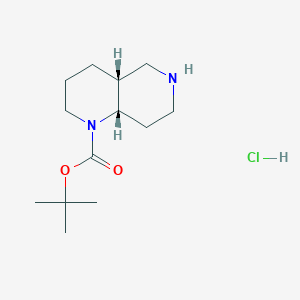

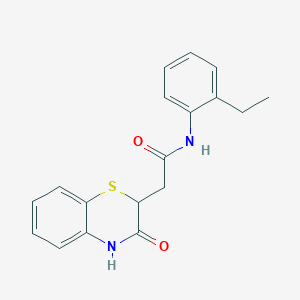

![molecular formula C15H11F3N4O B2530830 N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(3-(trifluoromethyl)phenyl)acetamide CAS No. 2034474-25-2](/img/structure/B2530830.png)

N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(3-(trifluoromethyl)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(3-(trifluoromethyl)phenyl)acetamide" is a derivative of the pyrazolo[1,5-a]pyrimidine class, which is known for its diverse biological activities. This class of compounds has been extensively studied for their potential as therapeutic agents, particularly in the treatment of diseases such as tuberculosis and cancer, as well as for their anti-inflammatory and anti-lipoxygenase properties .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves the use of electrophilic building blocks, such as N-aryl-2-chloroacetamides, which can undergo ring annulation to form the desired heterocyclic compounds . The synthesis route typically results in the formation of the target compound with acceptable yields, and the elimination of by-products such as aniline or 2-aminobenzothiazole. The structures of the synthesized compounds are confirmed through analytical and spectral studies, including single crystal X-ray data .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The substitution patterns on the rings, particularly at the 3, 5, and 7 positions, play a significant role in determining the biological activity of these compounds. For instance, the introduction of a 3-(4-fluoro)phenyl group and various substituents at the 5-position has been shown to enhance the anti-mycobacterial activity of these molecules .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine derivatives can undergo various chemical reactions, including Suzuki-Miyaura cross-coupling, which is used to prepare regioisomers and related impurities of therapeutic compounds like zaleplon . The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for the introduction of different functional groups through reactions with arylaldehydes, malononitrile, and other reagents, leading to a wide array of novel derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are influenced by their molecular structure. These compounds typically exhibit good stability in both mouse and human liver microsomes, which is an important consideration for their development as therapeutic agents . The spectral characteristics, including IR, UV, and MS data, are used to identify and confirm the structures of the synthesized compounds . Additionally, modifications to the pyrazolo[1,5-a]pyrimidine core can lead to derivatives with reduced ulcerogenic activity, which is a desirable property for anti-inflammatory drugs .

Aplicaciones Científicas De Investigación

Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold

Pyrazolo[1,5-a]pyrimidine scaffolds are privileged heterocycles in drug discovery, showcasing a wide range of medicinal properties including anticancer, CNS agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radiodiagnostics. SAR studies have highlighted the potential of these compounds in developing drug candidates for various diseases. Synthetic strategies for pyrazolo[1,5-a]pyrimidine derivatives have been extensively explored, revealing their significant biological properties and potential for further medicinal chemistry exploitation (Cherukupalli et al., 2017).

Pyrazole Bearing Pyrimidine Analogues in Antimicrobial Drug Discovery

Pyrazole clubbed/fused with pyrimidine derivatives have been identified for their antimicrobial potency. Through various synthetic approaches, these compounds have shown potent antimicrobial activities. The combination of pyrazole and pyrimidine with electron-withdrawing groups has been effective in achieving potent antimicrobial motifs, suggesting a promising direction for developing new age antimicrobials (Trivedi et al., 2022).

Heterocyclic N-oxide Molecules in Drug Applications

Heterocyclic N-oxide derivatives, including those synthesized from pyrazolo[1,5-a]pyrimidine, have shown a wide range of functionalities vital in drug development. These compounds have been used in metal complex formation, catalyst design, and medicinal applications, demonstrating potential as anticancer, antibacterial, and anti-inflammatory agents. The review highlights the importance of heterocyclic N-oxide derivatives in organic synthesis, catalysis, and drug applications, suggesting a promising area for further research and development (Li et al., 2019).

Recent Applications of Multicomponent Synthesis for Bioactive Pyrazole Derivatives

The synthesis of pyrazole derivatives through multicomponent reactions has become popular due to their therapeutic potential. Recent developments have focused on creating biologically active molecules containing the pyrazole moiety, targeting antibacterial, anticancer, antifungal, and antioxidant activities among others. This approach underscores the versatility of pyrazole derivatives in drug discovery and the potential for developing new therapeutic agents (Becerra et al., 2022).

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit the growth of antibiotic-resistant gram-positive bacteria .

Mode of Action

Related compounds have been shown to prevent the development of biofilms by methicillin-resistant staphylococcus aureus (mrsa) and enterococcus faecalis .

Biochemical Pathways

Similar compounds have been found to have a broad range of inhibitory effects, suggesting targets that have a global effect on bacterial cell function .

Result of Action

Related compounds have been found to eradicate preformed biofilms effectively .

Direcciones Futuras

The future directions for the research and development of pyrazolo[1,5-a]pyrimidines are promising . The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Propiedades

IUPAC Name |

N-pyrazolo[1,5-a]pyrimidin-6-yl-2-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N4O/c16-15(17,18)11-3-1-2-10(6-11)7-14(23)21-12-8-19-13-4-5-20-22(13)9-12/h1-6,8-9H,7H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJKDUCVTNMJHNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CC(=O)NC2=CN3C(=CC=N3)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

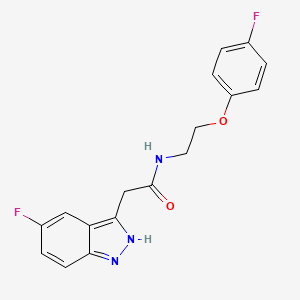

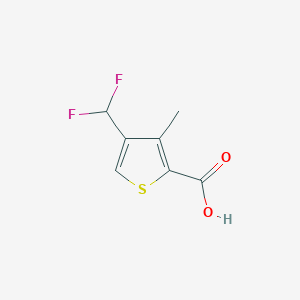

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxynaphthalen-2-yl)methanone](/img/structure/B2530748.png)

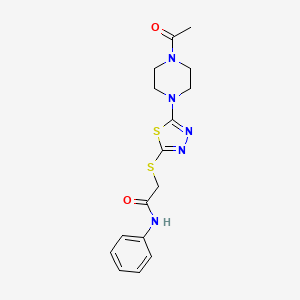

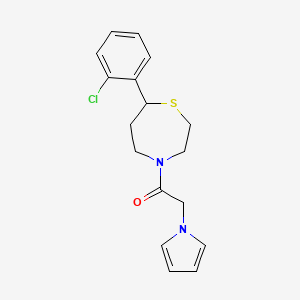

![3-(3,5-dimethylphenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2530754.png)

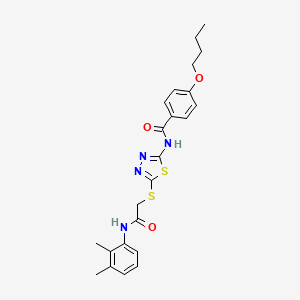

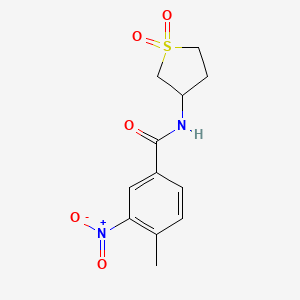

![(3Ar,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2530760.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2530765.png)